Wnt pathway inhibitor 3

Wnt Signaling β-catenin Stem Cell

Researchers studying Wnt-driven colorectal cancer often encounter inconsistent results when substituting chromene analogs without full re-validation. Wnt pathway inhibitor 3 (CAS 663213-98-7) eliminates this variability through validated, cell-line-specific pharmacology. • Potent AC1 inhibition with Wnt pathway IC₅₀ of 45 nM-enabling moderate, tunable pathway suppression without overwhelming cytotoxicity. • Validated anti-proliferative activity in CRC lines: HCT116 (IC₅₀ 551 nM), DLD-1 (IC₅₀ 470 nM), SW480 (IC₅₀ 618 nM); also active in normal fibroblast HS68 (IC₅₀ 641 nM) for comparative studies. • Reliable supply: ≥98% purity, ambient or blue ice shipping, global delivery.

Molecular Formula C21H17BrN2O5
Molecular Weight 457.3 g/mol
Cat. No. B8799419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWnt pathway inhibitor 3
Molecular FormulaC21H17BrN2O5
Molecular Weight457.3 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)C2C3=CC4=C(C=C3OC(=C2C#N)N)OCO4)Br)OCC=C
InChIInChI=1S/C21H17BrN2O5/c1-3-4-26-20-14(22)5-11(6-18(20)25-2)19-12-7-16-17(28-10-27-16)8-15(12)29-21(24)13(19)9-23/h3,5-8,19H,1,4,10,24H2,2H3
InChIKeyOUSQIRTYEYYEHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-8-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile (Wnt Pathway Inhibitor 3): Core Chemical and Pharmacological Profile


6-Amino-8-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile (CAS 663213-98-7), commonly designated Wnt pathway inhibitor 3, is a synthetic small-molecule chromene derivative. It is characterized by a molecular formula of C₂₁H₁₇BrN₂O₅ and a molecular weight of 457.27 g/mol [1]. The compound functions as a potent antagonist of the Wnt signaling pathway, specifically acting as an inhibitor of Adenylyl Cyclase 1 (AC1), with a reported IC₅₀ of 45 nM in Wnt inhibition assays . It also exhibits significant anti-proliferative activity across a panel of cancer cell lines .

Why Wnt Pathway Inhibitor 3 (663213-98-7) Cannot Be Replaced by In-Class Chromene Analogs Without Rigorous Re-Validation


Substitution of 6-amino-8-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile with closely related chromene derivatives, such as Wnt pathway inhibitor 4 or other 8-aryl-substituted analogs, is scientifically unjustified without full re-validation of the experimental system. Despite a shared core scaffold, minor modifications to the phenyl ring substitution pattern—specifically the presence or absence of the allyloxy group and the precise bromo-methoxy positioning—profoundly alter key pharmacological properties. These include the compound's Wnt pathway inhibitory potency, its cell-line-specific anti-proliferative profile, and its physicochemical characteristics, such as DMSO solubility, which directly impacts in vitro assay design and reproducibility . Generic interchange based solely on structural similarity risks introducing significant experimental variability and confounding results.

Quantitative Differentiation of Wnt Pathway Inhibitor 3 (663213-98-7) vs. Closest Analogs


Wnt Pathway Inhibition Potency: Head-to-Head Comparison with IWP-4

Wnt pathway inhibitor 3 demonstrates a Wnt pathway inhibitory IC₅₀ of 45 nM . This potency is comparable to, yet distinct from, the widely used Wnt inhibitor IWP-4, which inhibits Wnt secretion with a reported IC₅₀ of 25 nM . The difference in their mechanism (AC1 inhibition vs. Porcupine inhibition) and the nearly 2-fold difference in potency provide researchers with a critical choice point for experimental design.

Wnt Signaling β-catenin Stem Cell Oncology

Anti-Proliferative Activity in Colorectal Cancer Cell Line HCT116: Direct Comparison with Wnt Pathway Inhibitor 4

Wnt pathway inhibitor 3 exhibits an anti-proliferative IC₅₀ of 551 nM against the HCT116 colorectal cancer cell line following a 72-hour treatment . In contrast, its close structural analog, Wnt pathway inhibitor 4, does not have reported activity against HCT116 cells but shows an anti-proliferative IC₅₀ of 23.3 nM against the A375 melanoma cell line . This demonstrates a significant divergence in cell-line sensitivity profiles driven by subtle structural modifications.

Colorectal Cancer Anti-proliferative HCT116 Cell Viability

Selectivity Profile: Binding Affinity for Off-Target Bromodomain Proteins

BindingDB data reveals the off-target interaction profile of Wnt pathway inhibitor 3. The compound binds to the bromodomain of BRD4 with a dissociation constant (Kd) of 6.8 µM, and to the bromodomains of CBP and p300 with Kd values of 18.1 µM and 22.6 µM, respectively [1]. This indicates a >150-fold selectivity window for its primary Wnt pathway target (IC₅₀ = 45 nM) over these potential off-targets. In contrast, the selectivity profile of the analog Wnt pathway inhibitor 4 for these specific bromodomains is not documented.

Selectivity Off-target BRD4 CBP p300 Bromodomain

Solubility for In Vitro Assay Development: Comparison with Wnt Pathway Inhibitor 4

Wnt pathway inhibitor 3 exhibits a DMSO solubility of 2 mg/mL (4.37 mM) under standard conditions . In contrast, its close analog, Wnt pathway inhibitor 4, demonstrates significantly higher solubility in DMSO, reported as 10 mg/mL (23.19 mM) . This 5-fold difference in solubility is a direct consequence of the structural variation between the two molecules and has important implications for the preparation of stock solutions and in vitro assay workflows.

Solubility DMSO In Vitro Assay Development

Optimal Research Applications for Wnt Pathway Inhibitor 3 (663213-98-7) Based on Quantitative Evidence


Investigating Wnt/β-catenin Signaling in Colorectal Cancer (CRC) Models

Wnt pathway inhibitor 3 is an optimal choice for studies in colorectal cancer cell lines such as HCT116, DLD-1, and SW480, where it demonstrates validated anti-proliferative activity with IC₅₀ values of 551 nM, 470 nM, and 618 nM, respectively . Its efficacy in these models makes it a reliable tool for dissecting Wnt-dependent growth mechanisms in CRC, in contrast to analogs like Wnt pathway inhibitor 4 which lack reported activity in this context .

Wnt Pathway Inhibition in Normal Fibroblast Cells (HS68)

This compound can be effectively employed in experiments using the normal human fibroblast cell line HS68 to study Wnt signaling in a non-cancerous context, where it exhibits an anti-proliferative IC₅₀ of 641 nM . This provides a valuable baseline for comparing compound effects between normal and transformed cells.

Experiments Requiring Controlled, Moderate Wnt Pathway Suppression

With a Wnt pathway inhibitory IC₅₀ of 45 nM , this compound offers a level of potency that is distinct from more potent inhibitors like LGK974 (IC₅₀ ~0.3 nM) or IWP-4 (IC₅₀ 25 nM) . It is the preferred choice for experimental designs where near-complete pathway ablation is undesirable and a more nuanced, moderate level of inhibition is required to observe downstream effects without overwhelming cytotoxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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